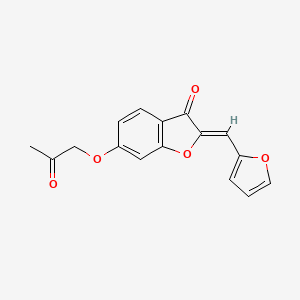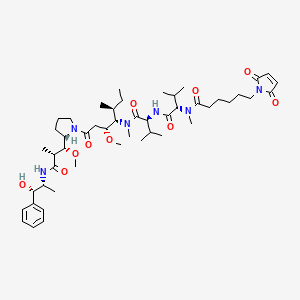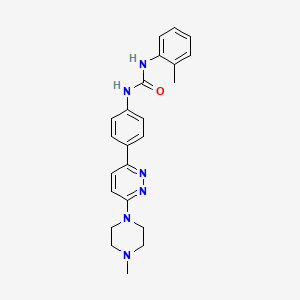![molecular formula C15H15ClN2O4S2 B2963569 2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide CAS No. 2097884-53-0](/img/structure/B2963569.png)
2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C15H15ClN2O4S2 and its molecular weight is 386.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is structurally similar to clopidogrel , a well-known antiplatelet medication. Clopidogrel is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke . It targets the P2Y12 adenosine diphosphate receptor found on the membranes of platelet cells .
Mode of Action
Clopidogrel is metabolized in the liver to produce an active metabolite that irreversibly inhibits the P2Y12 adenosine diphosphate receptor on platelet cell membranes, preventing platelet activation and aggregation .
Biochemical Pathways
Based on the action of clopidogrel, it can be inferred that the compound may affect the platelet activation pathway by inhibiting the p2y12 adenosine diphosphate receptor, thereby preventing the aggregation of platelets and formation of blood clots .
Pharmacokinetics
Clopidogrel is well absorbed from the gastrointestinal tract, metabolized by the liver, and its metabolites are excreted via the kidneys .
Result of Action
Based on the action of clopidogrel, it can be inferred that the compound may prevent platelet activation and aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction and stroke .
Properties
IUPAC Name |
2-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-14-7-10-8-18(6-5-13(10)23-14)24(20,21)12-3-1-11(2-4-12)22-9-15(17)19/h1-4,7H,5-6,8-9H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZMOFSCMBDRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
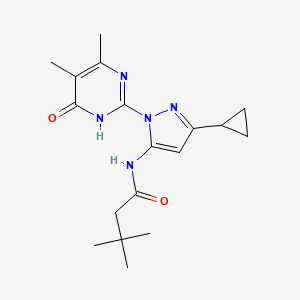
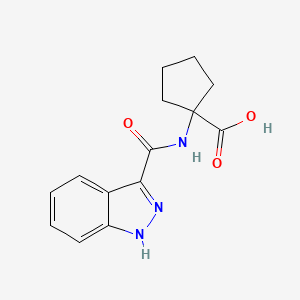
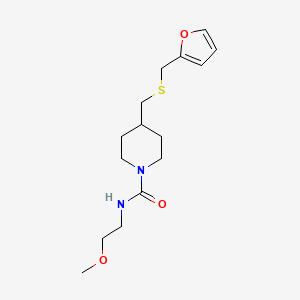
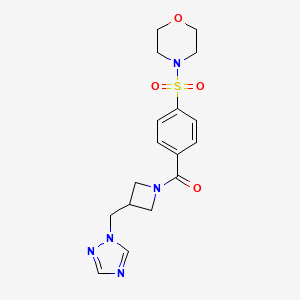
![N-(butan-2-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2963492.png)
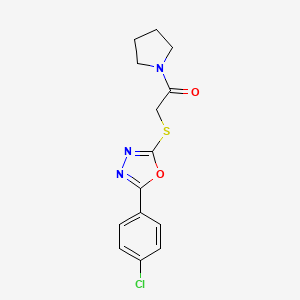
![4-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2963495.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]FURAN-3-CARBOXAMIDE](/img/structure/B2963499.png)
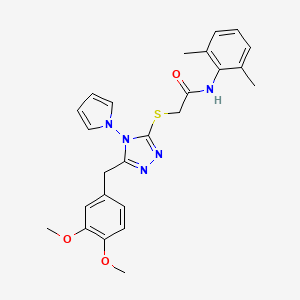
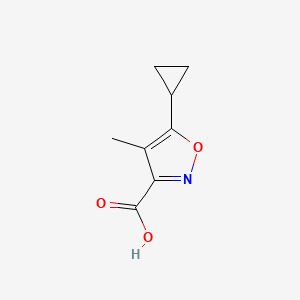
![2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}benzenol](/img/structure/B2963503.png)
